molecular formula C20H20N2 B411891 4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

Cat. No.: B411891
M. Wt: 288.4g/mol
InChI Key: SVPVTYUGAPGHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The preparation of 4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene can be achieved through several synthetic routes. One method involves the transition-metal-free strategy described by Trofimov’s research group, which includes three steps:

Chemical Reactions Analysis

4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is not fully understood. it is known to interact with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial properties indicate potential interactions with bacterial cell membranes or enzymes .

Comparison with Similar Compounds

4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4g/mol

IUPAC Name

4-(4-ethylphenyl)-3,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C20H20N2/c1-4-16-6-8-17(9-7-16)18-13-21-11-12-22-14(2)5-10-19(22)20(21)15(18)3/h5-13H,4H2,1-3H3

InChI Key

SVPVTYUGAPGHRD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CN3C=CN4C(=CC=C4C3=C2C)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C=CN4C(=CC=C4C3=C2C)C

Origin of Product

United States

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